molecular formula C19H19FN4O3S B2952743 3-(2-Fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706005-88-0

3-(2-Fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2952743
CAS RN: 1706005-88-0
M. Wt: 402.44
InChI Key: XOGNTBAXOIKYBE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Study: Research has shown that oxadiazole bearing compounds, including derivatives similar to the one , have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition

  • Biological Evaluation against Butyrylcholinesterase (BChE): Similar compounds have been screened for their inhibitory effects on the BChE enzyme. Molecular docking studies have been conducted to understand the binding affinity and orientation of these compounds in the active sites of human BChE protein (Khalid et al., 2016).

Cancer Research

  • Aurora Kinase Inhibition: Derivatives of this compound have been found to inhibit Aurora A kinase, suggesting potential usefulness in treating cancer (ヘンリー,ジェームズ, 2006).

Antitumor Activity

  • Evaluation in Tumor Models: Compounds with similar structures have been evaluated for their cytotoxic activity against several tumor cell lines and demonstrated significant antitumor activity in vitro and in vivo (Naito et al., 2005).

Compulsive Behavior Modulation

  • Orexin-1 Receptor Mechanisms: Studies have been conducted on compounds with similar structures to modulate Orexin-1 Receptor mechanisms, impacting compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity Evaluation: Research indicates that derivatives containing oxadiazole, similar to the compound , exhibit strong antimicrobial activity. Structure-activity relationships of these compounds have been studied to understand their antimicrobial effects (Константин Ю. Кроленко et al., 2016).

Neuropharmacology

  • Dopamine and Serotonin Antagonism: Studies on indoles substituted at the 3-position with structures similar to the compound have shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in neuropharmacology (Perregaard et al., 1992).

Polymer Science

  • Fluorinated Poly(oxadiazole-ether-imide)s: In polymer science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s, which may include derivatives similar to the compound , have been synthesized and found to possess high thermal stability and solubility in polar organic solvents (Hamciuc et al., 2005).

properties

IUPAC Name

3-(2-fluorophenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-17-8-2-1-7-16(17)19-22-18(27-23-19)11-14-5-4-10-24(13-14)28(25,26)15-6-3-9-21-12-15/h1-3,6-9,12,14H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNTBAXOIKYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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